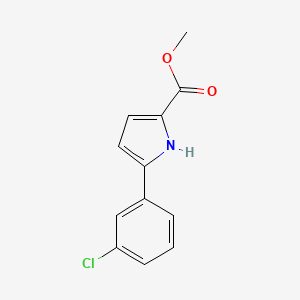

methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12(15)11-6-5-10(14-11)8-3-2-4-9(13)7-8/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIHEOBMWLDSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borylation and Suzuki Coupling

A convenient two-step method for producing NH-free 5-aryl-pyrrole-2-carboxylates involves catalytic borylation of a commercially available pyrrole-2-carboxylate ester, followed by Suzuki coupling, removing the need for N–H protection and deprotection steps. This process yields 5-aryl substituted pyrrole-2-carboxylates with good to excellent yields and can accommodate a variety of functional groups, including those with acidic protons on the aryl bromide coupling partner. This method also applies to cross-coupling with heteroaryl bromides, producing pyrrole-thiophene, pyrrole-pyridine, and 2,3’-bi-pyrrole-based bi-heteroaryls.

Borylation of Methyl-1H-pyrrole-2-carboxylate

Methyl-1H-pyrrole-2-carboxylate undergoes iridium-catalyzed borylation using a modified literature protocol to produce methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate. Pinacol borane (H−BPin) is favored over bis(pinacolato)diboron (B2Pin2) as the borylating agent due to its ability to solubilize the pyrrole substrate without a solvent. The borylation reaction can be scaled up to a 40 mmol scale, and the borylated pyrrole can be isolated on a 10-gram scale with yields exceeding 99%.

The resulting N-H free borylated pyrrole has a long shelf life, showing no signs of decomposition via GC-MS after two years.

General Suzuki Procedure Employing Palladium Tetrakistriphenylphosphine Pd(PPh3)4

A Suzuki procedure can be employed using palladium tetrakistriphenylphosphine Pd(PPh3)4 as a catalyst instead of Pd(OAc)2/SPhos.

Synthesis of 5-Aryl 1H-Pyrrole-2-Carboxylate Esters

To synthesize methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (2a), the general Suzuki procedure A is applied to methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (251 mg, 1 mmol, 1 equiv) and 4-bromotoluene (185 µL, 257 mg, 1.5 mmol, 1.5 equiv) for 48 hours, resulting in a colorless solid with a yield of 200 mg (93%) and a melting point of 168–170 °C.

Domino Transformation of Isoxazoles

An alternative method involves the domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis.

General Procedure for Synthesis of Pyrrole Derivatives via Isoxazoles and 1,3-Dicarbonyl Compounds

Dissolve isoxazole (1.0 mmol) and 1,3-dicarbonyl compound (1.0-1.05 mmol) in MeCN (5 mL) in a thick-wall tube (15 mL) with a screw cap. Add FeCl2·4H2O (10% mol) and NiCl2·6H2O (10% mol), and stir the resulting suspension under the conditions indicated in tables until the reaction is complete, as monitored by TLC. Remove MeCN using a rotary evaporator, dissolve the residue in CH2Cl2 or CHCl3 (3 mL), and filter through a 10 cm layer of silica using a light petroleum/ethyl acetate mixture as an eluent. Evaporate the solvents, wash the residue with hexane or a hexane/ether mixture, and dry to obtain the analytically pure compound. If necessary, recrystallize the pyrroles from an appropriate solvent. If the reaction yields two products, separate them by column chromatography on silica using a light petroleum/ethyl acetate mixture as an eluent.

Table 1: Reaction Conditions for Pyrrole Synthesis via Domino Transformation

| Entry | Isoxazole | 1,3-Dicarbonyl Compound | Catalyst (mol%) | Conditions | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-phenylisoxazole | pentane-2,4-dione | FeCl2 (10), NiCl2 (10) | MeCN, 80 °C | 24 h | 4-acetyl-5-methyl-3-phenyl-1H-pyrrole | 75 |

| 2 | 3-(4-chlorophenyl)isoxazole | ethyl 3-oxobutanoate | FeCl2 (10), NiCl2 (10) | MeCN, reflux | 48 h | ethyl 4-acetyl-5-methyl-3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate | 68 |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate and its derivatives have been studied for their biological activities, particularly their antimicrobial properties. Research indicates that certain pyrrole derivatives exhibit significant inhibitory effects against various microorganisms.

Antimicrobial Activity

A notable study highlighted the Minimum Inhibitory Concentration (MIC) values of pyrrole derivatives against several pathogens. For instance, the compound demonstrated effective activity against:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Candida albicans | 1 |

| Mycobacterium tuberculosis | 20 |

| Trichophyton interdigitale | 5 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Synthesis and Organic Chemistry

The compound can be synthesized through various methodologies, including iridium-catalyzed borylation and Suzuki coupling reactions. These synthetic routes allow for the introduction of diverse functional groups, enhancing the compound's applicability in organic synthesis.

Synthetic Pathways

A study detailed a two-step synthesis involving:

- Borylation : Catalyzed by iridium, this step allows for the introduction of boron groups into the pyrrole framework.

- Suzuki Coupling : This step facilitates the formation of carbon-carbon bonds, enabling the creation of various aryl-substituted pyrrole derivatives.

This methodology has been shown to tolerate a range of functional groups, making it versatile for synthesizing complex molecules .

Material Science Applications

Pyrrole derivatives are also explored for their potential in materials science due to their electronic properties. This compound can be utilized in:

- Organic Electronics : Its conductive properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Fluorescent Materials : The compound's structural characteristics lend themselves to applications in fluorescence-based sensors and imaging technologies .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that modifications to the pyrrole structure significantly influenced antimicrobial efficacy, with specific substitutions enhancing activity against resistant strains.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis of this compound through a one-pot reaction involving multiple substrates. The optimized conditions yielded higher purity and yield compared to traditional methods, showcasing its potential for industrial applications .

Mechanism of Action

The mechanism by which methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate belongs to a broader class of 5-aryl-1H-pyrrole-2-carboxylates. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, yields, melting points, and synthetic methodologies.

Table 1: Comparison of Methyl 5-Aryl-1H-Pyrrole-2-Carboxylates

Key Observations:

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., Cl, CF$_3$) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

- Electron-donating groups (e.g., methyl, methoxy) lower melting points and improve yields, as seen in 2j (78% yield) and 2b (87% yield for 4-methoxyphenyl) .

Steric and Functional Group Impact :

- Bulky substituents like anthracene (2x ) or acetyl (2m ) reduce yields (43–48%) due to steric hindrance during Suzuki coupling .

- Heteroaryl groups (e.g., thiophene in 3a ) lower melting points compared to purely aromatic derivatives, likely due to reduced symmetry .

Positional Isomerism :

- The 3-chlorophenyl group in 2k contrasts with para-substituted analogs (e.g., 2e with 4-trifluoromethoxyphenyl, m.p. 165–166°C), highlighting how substituent position affects packing efficiency and thermal stability .

Benzyl vs.

Biological Activity

Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with a carboxylate group and a chlorophenyl substituent. The presence of the chlorine atom is believed to enhance the compound's biological activity by increasing its hydrophobicity and facilitating interactions with biological targets.

The compound's biological effects are primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with amino acid residues in target proteins, influencing their activity.

- Hydrophobic Interactions : The chlorophenyl group enhances hydrophobic interactions, promoting binding to lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking : Aromatic interactions may stabilize the compound's binding to target sites.

These interactions can lead to modulation of enzymatic activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In various studies, it was evaluated against several pathogens, showcasing its potential as an antibacterial agent.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the antimicrobial efficacy of the compound against different microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Candida albicans | 1 |

| Mycobacterium tuberculosis | 20 |

| Trichophyton interdigitale | 5 |

These results indicate that this compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapy .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating cytotoxic effects on human cancer cell lines, the compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 12 |

These findings highlight the compound's potential as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications in substitution patterns on the pyrrole ring can significantly influence its biological activity. For instance, variations in the halogen substituents or alterations in the carboxylate group can enhance or diminish antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

- Methodology : A common synthetic approach involves cyclocondensation reactions. For example, refluxing acetamide derivatives (e.g., N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide) with hydrochloric acid in ethanol for 20 hours, followed by purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) . Optimization includes adjusting acid concentration, reaction time, and temperature to improve yield and purity.

- Data Note : Yields up to 69% have been reported using this method . Alternative routes may use esterification of pyrrole-carboxylic acid precursors, as seen in analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate synthesis .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Spectroscopy : Nuclear Magnetic Resonance (NMR) is critical. For example, NMR (300 MHz, DMSO-) of similar pyrrole esters shows peaks for aromatic protons (δ 7.20–7.57 ppm), methyl groups (δ 2.22 ppm), and ester functionalities (δ 4.27 ppm for ethyl esters) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides structural confirmation. For related compounds, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) are reported, enabling precise bond-length and angle measurements .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?

- Approach : Combine Density Functional Theory (DFT) calculations with experimental NMR/IR data. For example, theoretical studies on pyrazole-carboxylic acid derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) show strong agreement between computed and observed NMR shifts when using hybrid functionals like B3LYP with a 6-311++G(d,p) basis set .

- Validation : Cross-check computed vibrational frequencies (IR) with experimental spectra to identify outliers, which may indicate conformational flexibility or solvent effects .

Q. What strategies are effective in addressing contradictions in reported bioactivity data for pyrrole derivatives?

- Methodology :

Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, chlorophenyl groups may enhance lipid solubility, altering membrane permeability compared to unsubstituted analogs .

Meta-Analysis : Aggregate data from multiple sources to identify trends, noting that conflicting results may arise from differences in cell lines or assay protocols.

Q. What advanced techniques are used to study the compound’s reactivity in nucleophilic or electrophilic reactions?

- Techniques :

- Kinetic Studies : Monitor reaction progress via HPLC or mass spectrometry (MS). For example, ester hydrolysis rates can be quantified under acidic/basic conditions .

- Isotopic Labeling : Use -labeled methyl groups to track carboxylate reactivity in coupling reactions .

- Case Study : Analogous compounds like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate show regioselective reactivity at the pyrrole nitrogen under alkylation conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.